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Hyperectine

Cat. No.: B12100832
M. Wt: 447.4 g/mol
InChI Key: SPJFMVFHRMKUFD-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Alkaloids from Papaveraceae and Fumarioideae Families

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring nitrogen-containing compounds. nih.govresearchgate.net Primarily derived from the amino acids tyrosine or phenylalanine, these alkaloids are widespread in the plant kingdom, with a particularly high prevalence in the Papaveraceae (poppy) and Fumarioideae families. nih.govmdpi.com The Fumarioideae are often classified as a subfamily within the Papaveraceae. mdpi.com

These plant families are chemical powerhouses, producing a rich array of isoquinoline alkaloid subtypes, including protoberberines, protopines, benzophenanthridines, and the less common spirobenzylisoquinolines. mdpi.comresearchgate.net Compounds from this broad class are renowned for their potent and varied biological activities, which have been harnessed in traditional and modern medicine. nih.govrsc.org Documented pharmacological effects include antimicrobial, anti-inflammatory, antimalarial, anticancer, and enzyme-inhibiting properties, making them a focal point for drug discovery and development. nih.govnih.govnih.govresearchgate.net

Key Isoquinoline Alkaloid Subclasses from Papaveraceae/Fumarioideae
Protoberberines
Protopines
Benzophenanthridines
Aporphines
Phthalideisoquinolines
Spirobenzylisoquinolines

Historical Context of Hyperectine Discovery and Initial Isolation from Hypecoum erectum L.

The discovery of this compound is intrinsically linked to the phytochemical investigation of Hypecoum erectum L., a herbaceous plant belonging to the Papaveraceae family. mdpi.comresearchgate.net This plant has a long history of use in traditional Chinese and Mongolian medicine as an antipyretic, analgesic, and anti-inflammatory agent, suggesting the presence of biologically active constituents. mdpi.com

The initial isolation and structural elucidation of this compound were reported in 1984. researchgate.netphcog.com In a foundational study published in Chemistry of Natural Compounds, researchers identified this compound as a new spirobenzylisoquinoline alkaloid from H. erectum. researchgate.net The structure of the compound was definitively established through the use of spectral methods and confirmed by X-ray structural analysis, providing the first concrete chemical description of this molecule. researchgate.net Subsequent studies on H. erectum have continued to isolate this compound alongside other known and novel alkaloids, reaffirming its status as a characteristic chemical constituent of the plant. researchgate.netphcog.com

Significance of this compound within the Spirobenzylisoquinoline Alkaloid Class

This compound belongs to the spirobenzylisoquinolines, a relatively small and structurally distinct subgroup of isoquinoline alkaloids. mdpi.comresearchgate.net Their defining feature is a "spiro" carbon atom, which serves as a pivot point connecting two ring systems. This complex, three-dimensional architecture makes them intriguing targets for chemical synthesis and pharmacological study. mdpi.com

The significance of this compound and its class is rooted in their biological potential. Various spirobenzylisoquinoline alkaloids have demonstrated noteworthy anti-inflammatory activity. mdpi.comresearchgate.net For instance, certain alkaloids from Hypecoum species have been shown to selectively inhibit inflammatory mediators. mdpi.com While specific bioactivity data for this compound itself is limited in readily available literature, its classification within this active group marks it as a compound of interest. The structural novelty within the class, such as unique skeletal frameworks, further underscores the importance of investigating each member, including this compound, for unique biological properties. mdpi.com

Positioning this compound Research within Current Natural Product Chemistry and Chemical Biology

Research on this compound is situated at the intersection of natural product chemistry and chemical biology. Natural products, shaped by evolutionary pressures, offer a wealth of chemical diversity and have historically been a primary source of new drugs and biological probes. nih.gov The study of a natural product like this compound follows a well-established path in these fields.

Isolation and Structure Elucidation : The process begins with extraction from its natural source, H. erectum, followed by purification and structural determination, as was done in its original discovery. researchgate.net

Biological Screening : The isolated compound is then tested for various biological activities, often guided by the ethnobotanical uses of the source plant. mdpi.com

Total Synthesis : The complete chemical synthesis of a complex natural product is a significant goal in organic chemistry. nih.govyoutube.com A successful total synthesis of this compound would not only confirm its structure but also provide a renewable source for the compound and enable the creation of analogues. These analogues are crucial for conducting structure-activity relationship (SAR) studies, which explore how modifications to the chemical structure affect its biological function. rsc.orgnih.gov

Chemical Biology : As a unique molecular entity, this compound can be used as a "molecular probe" to investigate biological pathways. Identifying its cellular targets could uncover new mechanisms of action and provide insights into disease processes. nih.gov

Therefore, this compound represents a classic example of a natural product that can fuel discovery across the chemical and biological sciences, from fundamental synthesis to applied pharmacology.

Identification of Key Research Areas for In-Depth Investigation of this compound

The existing body of knowledge on this compound and related compounds points toward several promising avenues for future research. A focused, multi-pronged research effort would be necessary to fully understand its potential.

Proposed Research AreaRationale
Pharmacological Profiling Building on the traditional use of H. erectum for inflammation and pain, a comprehensive screening of this compound for anti-inflammatory, analgesic, and antimicrobial activities is warranted. mdpi.comresearchgate.net
Mechanism of Action & Target ID Identifying the specific molecular targets (e.g., enzymes, receptors) of this compound is crucial to understanding how it exerts any biological effects. This can be achieved using modern chemical biology techniques.
Total Chemical Synthesis Developing a robust synthetic route to this compound would enable access to larger quantities for study and allow for the creation of derivatives to optimize activity and probe its biological function. nih.govyoutube.com
Biosynthetic Pathway Analysis Investigating how H. erectum constructs the complex spiro-architecture of this compound could reveal novel enzymatic reactions and provide pathways for biotechnological production. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N3O6 B12100832 Hyperectine

Properties

IUPAC Name

3-amino-4-(6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJFMVFHRMKUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Natural Occurrence of Hyperectine

Botanical Sources of Hyperectine and Related Spirobenzylisoquinolines

This compound and related spirobenzylisoquinolines have been identified in several species of the Hypecoum genus, with Hypecoum erectum L. and Hypecoum leptocarpum Hook. f. et Thoms. being the most frequently cited sources.

Hypecoum erectum L. is a key species from which this compound has been isolated and its structure elucidated mdpi.comnih.gov. Research has identified this compound as one of the constituent alkaloids in the whole herbs of H. erectum nih.govchemfaces.comnih.govresearchgate.net. Early work on the alkaloids of Hypecoum erectum in 1984 reported the structure of this compound nih.gov. Further investigations have continued to identify and characterize alkaloids from this species, including this compound, as part of broader phytochemical studies mdpi.comresearchgate.netrhhz.netkib.ac.cnnih.govacademicjournals.orgnih.gov.

This compound has also been reported in Hypecoum leptocarpum Hook. f. et Thoms. nih.govchemfaces.comcapes.gov.brresearchgate.net. Spirobenzylisoquinolines, as a group, are known to occur in both H. leptocarpum and H. erectum mdpi.comencyclopedia.pub. While H. erectum and H. leptocarpum are primary sources for this compound and its related spirobenzylisoquinolines, other Hypecoum species, such as Hypecoum lactiflorum, have been studied for their alkaloid content, yielding compounds like protopine (B1679745), allocryptopine, (-)-N-methylcanadine, and (-)-N-methylstylopine nih.govtandfonline.com. Protopine, in particular, is noted as a predominant alkaloid found across all investigated Hypecoum species mdpi.comencyclopedia.pub.

This compound frequently co-occurs with a variety of other isoquinoline (B145761) alkaloids in plant extracts. These co-occurring compounds belong to different subclasses of isoquinolines and are often isolated together during phytochemical investigations.

Alkaloid NameClassPrimary Source Species Mentioned
This compoundSpirobenzylisoquinolineH. erectum, H. leptocarpum
Isothis compoundSpirobenzylisoquinolineH. erectum, H. leptocarpum
CorydamineSpirobenzylisoquinolineH. leptocarpum
ProtopineProtopineH. erectum, H. leptocarpum, etc.
AllocryptopineProtopineH. erectum
CryptopineProtopineH. erectum
OxohydrastinineBenzophenanthridineH. erectum, H. leptocarpum
LeptocarpineIsoquinolineH. leptocarpum
DihydrosanguinarineBenzophenanthridineH. leptocarpum
8-acetonyldihydrosanguinarineBenzophenanthridineH. leptocarpum
8-methoxydihydrosanguinarineBenzophenanthridineH. leptocarpum
LeptopidineSpirobenzylisoquinolineH. leptocarpum
HypecocarpinineIsoquinolineH. leptocarpum
LeptocaramineIsoquinolineH. leptocarpum
(-)-N-MethylcanadineProtoberberineH. lactiflorum, H. erectum
(-)-N-MethylstylopineProtoberberineH. lactiflorum
(-)-N-methylcorydalisolSecoberbineH. lactiflorum
Hypecorinine (B3037056)BenzophenanthridineH. erectum
N-MethylcorydaldineIsoquinolineH. erectum
Hypeisoxazole ABenzylisoquinolineH. erectum
HypecoleptopineSpirobenzylisoquinolineH. erectum, H. leptocarpum
Hypecotumines A-DIsoquinolineH. erectum

Methodologies for Extraction and Primary Purification of this compound from Plant Biomass

The isolation of this compound from plant material involves a series of extraction and purification steps, often leveraging the basic nature of alkaloids.

The initial extraction of alkaloids from Hypecoum species typically employs polar organic solvents. Ethanol, particularly 70-95% aqueous ethanol, is frequently used for the extraction of total alkaloids from the aerial parts of H. erectum and H. leptocarpum nih.govacademicjournals.orgoup.comgoogle.com. Methanol and methanol-water mixtures have also been found to be effective, with the addition of a small amount of acid (e.g., hydrochloric acid) potentially enhancing the solubility and extraction efficiency of alkaloids by converting them into more soluble salts researchgate.net. Solvents such as chloroform (B151607) and dichloromethane (B109758) are also utilized, especially in subsequent steps to extract the alkaloid fraction after initial extraction and pH adjustment academicjournals.orggoogle.com.

Following the initial solvent extraction, alkaloids are typically purified using methods that exploit their amphoteric properties.

Acid-Base Extraction: A common strategy involves adjusting the pH of an aqueous extract. Alkaloids, being basic, can be extracted into an acidic aqueous solution. This acidic solution is then made alkaline (typically pH 9-10) to convert the alkaloid salts back to their free base form, which are then extracted into an organic solvent (e.g., chloroform) academicjournals.orggoogle.comacs.orgdergipark.org.tr. This process effectively separates alkaloids from neutral or acidic plant constituents.

Liquid-Liquid Partitioning (LLE) and Chromatography: Liquid-liquid partitioning is a crucial technique for separating alkaloids. Countercurrent chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC), is particularly effective. These methods utilize biphasic solvent systems, often involving an organic solvent (like chloroform, dichloromethane, or carbon tetrachloride) and an aqueous phase (sometimes acidified or buffered) to separate compounds based on their differential partitioning coefficients oup.comresearchgate.netmendeley.comnih.govnih.gov. Solvent systems such as chloroform–methanol–0.1 M HCl in specific ratios have been reported as effective for separating alkaloids from Hypecoum species oup.comgoogle.commendeley.comnih.gov. Other chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and adsorption resin chromatography (e.g., D101 macroporous resin), are also employed for initial fractionation nih.govacademicjournals.orgnih.gov. Preparative High-Performance Liquid Chromatography (HPLC) is often used for final purification nih.gov.

The combined application of these extraction and fractionation techniques allows for the isolation and purification of this compound and other valuable alkaloids from complex plant matrices.

Advanced Chromatographic Techniques for this compound Isolation

The complex nature of plant extracts and the structural diversity of alkaloids present significant challenges for isolation. Advanced chromatographic techniques are indispensable for achieving the high purity required for detailed analysis and research. Among these, Preparative Liquid Chromatography (Prep-LC) and Counter-Current Chromatography (CCC) are particularly effective for alkaloid purification.

Preparative Liquid Chromatography for High-Purity Isolation

Preparative Liquid Chromatography (Prep-LC), often referred to as Prep-HPLC, is a robust and versatile technique employed to isolate and purify target compounds from complex mixtures in quantities sufficient for further experimentation or application phenomenex.comymc.euwelch-us.comwaters.com. Unlike analytical chromatography, the primary goal of Prep-LC is the acquisition of pure material, typically aiming for purities exceeding 95% welch-us.comwaters.com. This is achieved by scaling up analytical methods to larger columns with increased sample loading capacities and higher flow rates ymc.euwelch-us.comresearchgate.net.

Commonly utilized separation modes in Prep-LC include reversed-phase, normal-phase, ion exchange, and gel permeation chromatography, with reversed-phase chromatography being the most prevalent for purification development due to its broad applicability waters.com. The efficiency of Prep-LC has been demonstrated in the isolation of various alkaloids, achieving high purities. For instance, alkaloids from Gelsemium elegans were isolated using a combination of HSCCC and Prep-HPLC, with purities ranging up to 99.5% nih.gov. Similarly, alkaloids from Catha edulis were purified by preparative HPLC to over 98% purity researchgate.net.

Table 2: Purity of Alkaloids Isolated by Preparative Chromatography Techniques

Isolated Alkaloid(s)Primary Technique(s) UsedAchieved Purity (%)Source PlantReference
Sanguinarine, Corynoline, Protopine, Corynoloxine, etc.HSCCC94-99Corydalis bungeana nih.gov
Koumine, Gelsemine, Gelselvirine, etc. (7 compounds)HSCCC-Prep-HPLC85.5-99.5Gelsemium elegans nih.gov
Cathinone, Cathine, NorephedrinePreparative HPLC>98Catha edulis researchgate.net

Counter-Current Chromatography Approaches in Alkaloid Isolation

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support nih.govwikipedia.orgchromatographyonline.comaocs.orgresearchgate.net. This support-free nature is a significant advantage, as it prevents irreversible adsorption of analytes onto the stationary phase, leading to higher recovery rates and minimizing sample degradation wikipedia.orgchromatographyonline.com. CCC is particularly well-suited for the separation of alkaloids, given their inherent polarity and potential for ionization, which can sometimes lead to issues with solid stationary phases nih.govmdpi.comresearchgate.net.

The principle of CCC involves the distribution of compounds between two immiscible liquid phases, where one phase acts as the stationary phase and the other as the mobile phase wikipedia.orgaocs.orgnews-medical.net. High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are advanced instrumental forms that utilize centrifugal forces to retain the liquid stationary phase within a coiled tube or a series of chambers, allowing for efficient separation wikipedia.orgchromatographyonline.comaocs.orgnews-medical.net.

A specialized variant, pH-zone-refining CCC, is highly effective for ionizable compounds like alkaloids. This method exploits the differential partitioning of ionized and non-ionized forms of molecules based on their pKa values and solubility in the chosen solvent system, often employing pH gradients for elution chromatographyonline.commdpi.com. The selection of an appropriate biphasic solvent system is paramount for successful CCC separations, with the partition coefficient (KD) of the target compounds being a critical factor in system selection nih.govmdpi.com. HSCCC has been widely applied to the preparative isolation of numerous alkaloids from diverse plant sources, demonstrating its efficacy in purifying complex mixtures nih.govnih.govmdpi.com.

Table 3: Common Solvent Systems Employed in Counter-Current Chromatography for Alkaloid Isolation

Solvent System Example (Organic Phase : Aqueous Phase)Application/NotesReference
Hexane–Butanol–Water (e.g., 1:1:2, v/v/v with 0.5% trifluoroacetic acid)Targeted indole (B1671886) alkaloid isolation from Catharanthus roseus mdpi.com
CHCl3–MeOH–HCl (e.g., 4:2:2, v/v, with 0.1 M, 0.2 M, or 0.3 M HCl)Preparative separation of alkaloids from Corydalis bungeana nih.gov
CCl4–CH2Cl2–MeOH–H2O (e.g., 2:3:3:2, v/v) and CH2Cl2–MeOH–H2O (e.g., 5:3:2, v/v)Stepwise elution for alkaloids with different polarities from Euchresta tubulosa mdpi.com
1% Triethylamine aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v/v/v)Isolation of alkaloids from Gelsemium elegans nih.gov

The application of these advanced chromatographic techniques, particularly CCC and Prep-LC, provides essential tools for the efficient and high-purity isolation of this compound and other valuable alkaloids from natural sources.

Chemical Synthesis and Derivatization of Hyperectine and Analogs

Retrosynthetic Analysis and Total Synthesis Approaches for Hyperectine

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials ias.ac.inwikipedia.org. This process guides the design of a synthetic plan by identifying key disconnections and strategic bond formations. For complex natural products like spirobenzylisoquinolines, retrosynthetic analysis aims to identify efficient pathways that minimize steps, maximize yield, and control stereochemistry rsc.orgub.edu. While specific total synthesis routes for this compound are not extensively detailed in readily available literature, the general strategies for constructing the spirobenzylisoquinoline skeleton have been reviewed. These approaches typically involve building the isoquinoline (B145761) core and then forming the characteristic spirocyclic junction, often through cyclization reactions or rearrangements researchgate.net.

Enantioselective Synthesis Strategies for Stereoisomers of this compound

Many natural products, including this compound, possess multiple chiral centers, meaning they can exist as different stereoisomers. The precise control of stereochemistry during synthesis is paramount for biological activity and is achieved through enantioselective synthesis york.ac.ukmdpi.com. Key strategies employed include:

Chiral Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to direct the formation of specific enantiomers during bond-forming reactions york.ac.ukmdpi.comrsc.org.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to influence the stereochemical outcome of a reaction, followed by its removal york.ac.uk.

Chiral Reagents: Employing reagents that are themselves enantiomerically pure to induce chirality in the product york.ac.uk.

Desymmetrization: Converting a symmetrical or meso precursor into an enantiomerically enriched product through a stereoselective reaction rsc.org.

The development of highly enantioselective methods is crucial for accessing pure stereoisomers of this compound, should they possess distinct biological profiles.

Synthetic Routes to Spirobenzylisoquinoline Scaffolds Related to this compound

The synthesis of the spirobenzylisoquinoline scaffold, the core structure of this compound, is an active area of research. Several general synthetic strategies have been developed and reviewed for this class of alkaloids, often categorized by the starting materials or key cyclization events researchgate.net. These include:

Synthesis from Indanones: Utilizing indanone derivatives as key building blocks to construct the fused ring system.

Synthesis from Protoberberines: Rearrangement or modification of existing protoberberine alkaloid structures.

Synthesis from Phthalideisoquinolines: Employing phthalideisoquinoline precursors to build the spirocyclic framework.

Miscellaneous Methods: Various other approaches, potentially involving novel cyclization or annulation strategies.

These established routes provide a foundation for developing specific synthetic pathways towards this compound and its analogs, allowing for the exploration of structural variations on the spirobenzylisoquinoline motif mdpi.comresearchgate.netresearchgate.net.

Synthetic Strategy CategoryKey Starting Materials/PrecursorsGeneral ApproachRelevance to this compound
From IndanonesIndanone derivativesCyclization, annulationBuilding the core scaffold
From ProtoberberinesProtoberberine alkaloidsRearrangement, modificationAccessing related structures
From PhthalideisoquinolinesPhthalideisoquinoline precursorsCyclization, spiro-annulationConstructing the spirocyclic junction
Miscellaneous MethodsVariedNovel cyclizationsDeveloping alternative routes

Chemical Modification and Derivatization of this compound for Analog Generation

Chemical modification and derivatization are essential tools for exploring structure-activity relationships (SAR) and generating libraries of compounds for biological screening rsc.orgtaylorandfrancis.commdpi.comlibretexts.org. Derivatization involves chemically altering a molecule to introduce new functional groups or modify existing ones, thereby changing its physical, chemical, or biological properties. In the context of natural product synthesis, derivatization can be used to:

Enhance Stability: Make the compound more robust for handling or formulation.

Improve Solubility: Facilitate dissolution in specific solvents for reactions or biological assays.

Introduce Reporter Groups: Attach moieties for detection or imaging.

Generate Analogs: Systematically alter parts of the molecule to probe their contribution to biological activity.

While specific derivatization reactions performed on this compound are not detailed here, common strategies in alkaloid chemistry involve modifications at nitrogen atoms (e.g., N-alkylation, N-acylation), hydroxyl groups (e.g., O-alkylation, O-acylation), or aromatic rings (e.g., halogenation, nitration). These modifications can lead to novel analogs with potentially altered pharmacological profiles.

Chemoenzymatic Synthesis Methodologies for this compound Derivatives

Chemoenzymatic synthesis represents a powerful approach that synergistically combines the precision of enzymatic catalysis with the versatility of chemical transformations nih.govnih.govmdpi.com. This methodology leverages the high selectivity and efficiency of enzymes for specific reactions, such as stereoselective bond formation or functional group interconversion, often under mild, environmentally friendly conditions mdpi.com.

For the synthesis of complex molecules like this compound derivatives, chemoenzymatic strategies could involve:

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the isolation of the desired stereoisomer nih.govmdpi.com.

Enzymatic Functionalization: Employing enzymes to introduce specific functional groups or perform regioselective modifications that are difficult to achieve through conventional chemical means.

Biocatalytic Cascade Reactions: Designing sequences where multiple enzymes work in concert, often with intermediate chemical steps, to build complex molecular architectures nih.govmdpi.com.

While direct examples of chemoenzymatic synthesis for this compound are not presented, the broader application of these techniques in natural product synthesis demonstrates their potential for generating diverse and stereochemically pure derivatives efficiently nih.govmdpi.comfrontiersin.org.

Compound List:

Dactylicapnosines A and B

Hypecoumine

Hypecoleptopine

this compound

(±)-Hypeisoxazole A

N-methylstylopine

(R)-reticuline

(S)-norcoclaurine

(S)-reticuline

Sibiricine (B13921885)

Tetrandrine

Thalicfoetine

Structural Elucidation and Stereochemical Characterization of Hyperectine

Comprehensive Spectroscopic Analyses for Structural Determination

The determination of Hyperectine's structure relies on a multi-faceted spectroscopic approach, combining various techniques to provide complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic compounds like this compound.

¹H-NMR (Proton NMR): Provides information about the number, type, and chemical environment of hydrogen atoms in the molecule. Chemical shifts indicate the electronic environment, while splitting patterns reveal neighboring protons, offering insights into connectivity. rsc.orgsdsu.educhegg.comlehigh.eduemerypharma.comhyphadiscovery.com

¹³C-NMR (Carbon NMR): Identifies the carbon skeleton of this compound by providing chemical shifts for each unique carbon atom. rsc.orgsdsu.educhegg.comlehigh.edu

DEPT (Distortionless Enhancement by Polarization Transfer): This technique differentiates between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of ¹³C-NMR signals. chegg.comemerypharma.com

COSY (Correlation Spectroscopy): A 2D NMR experiment that reveals proton-proton couplings (¹H-¹H), indicating which protons are adjacent through bonds. This helps in tracing proton connectivity networks. rsc.orgsdsu.educhegg.comemerypharma.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates protons directly bonded to carbons (¹H-¹³C one-bond connectivity), directly linking proton and carbon signals. rsc.orgsdsu.educhegg.comemerypharma.comhyphadiscovery.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): Another crucial 2D NMR experiment that establishes correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C connectivity). This is vital for connecting different fragments of the molecule and confirming assignments. rsc.orgsdsu.educhegg.comemerypharma.comhyphadiscovery.comprinceton.edu

ROESY (Rotating Frame Overhauser Effect Spectroscopy): A 2D NMR technique used to identify through-space correlations between protons that are close in proximity, even if they are not directly bonded. This is particularly useful for determining conformational aspects and proximity of atoms. rsc.orgprinceton.edu

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation (ESI-MS, HR-ESI-MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique that produces intact molecular ions, often with multiple charges, allowing for the determination of the molecular weight of large or sensitive molecules. wikipedia.orguab.eduresearchgate.netuci.eduresearchgate.netresearchgate.net

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Provides highly accurate mass measurements, enabling the determination of the precise molecular formula of this compound by distinguishing between compounds with very similar nominal masses. This is critical for confirming the elemental composition. rsc.orgwikipedia.orgresearchgate.netuci.eduresearchgate.net

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Vis and IR spectroscopy offer insights into the electronic and vibrational characteristics of this compound.

UV-Visible Spectroscopy: Detects the presence of chromophores (light-absorbing functional groups) by analyzing electronic transitions. The absorption maxima (λmax) and intensities can provide information about conjugated systems and aromatic rings. lehigh.eduwikipedia.orguoa.grcreative-biostructure.comazooptics.comslideshare.netresearchgate.net

Infrared (IR) Spectroscopy: Identifies functional groups within this compound by analyzing the vibrational modes of its chemical bonds. Characteristic absorption frequencies correspond to specific functional groups such as carbonyls, hydroxyls, amines, and C-H bonds, aiding in structural confirmation. lehigh.eduwikipedia.orguoa.grcreative-biostructure.comlibretexts.org

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation of this compound and its Salts (e.g., Methiodide)

X-ray crystallography is the gold standard for determining the definitive three-dimensional structure of crystalline compounds, including the absolute stereochemistry and conformation of this compound. By analyzing the diffraction pattern of X-rays by a single crystal, the precise arrangement of atoms in space can be mapped. nih.govprotoxrd.comresearchgate.netanton-paar.cominstruct-eric.orgchem-soc.sisoton.ac.uknih.govlibretexts.org

Absolute Stereochemistry: X-ray crystallography, particularly through the analysis of anomalous scattering (Bijvoet differences), can distinguish between enantiomers and assign the absolute configuration (R or S) to chiral centers. researchgate.netchem-soc.sisoton.ac.uknih.govwikipedia.org

Conformation: The technique reveals the precise bond lengths, bond angles, and torsional angles, providing a detailed picture of this compound's three-dimensional conformation in the solid state.

Salts (e.g., Methiodide): Crystallizing this compound as a salt, such as its methiodide derivative, can improve crystal quality and facilitate X-ray diffraction analysis, thereby aiding in structural determination. gacariyalur.ac.in

Analysis of this compound Stereoisomers and Their Chiral Properties

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. This compound may exist as stereoisomers, such as enantiomers or diastereomers, if it possesses chiral centers. princeton.edusoton.ac.ukgacariyalur.ac.inutexas.edulibretexts.orgkhanacademy.orgschrodinger.com

Chirality: A molecule is chiral if it is non-superimposable on its mirror image, typically due to the presence of one or more chiral centers (e.g., a carbon atom bonded to four different groups). soton.ac.ukgacariyalur.ac.inutexas.edulibretexts.orgkhanacademy.orgschrodinger.com

Chiral Properties: Stereoisomers, particularly enantiomers, often exhibit different biological activities due to their distinct interactions with chiral biological targets. Their chiral properties, such as optical activity (rotation of plane-polarized light), are key characteristics for their analysis. soton.ac.ukwikipedia.orggacariyalur.ac.inutexas.edulibretexts.orgkhanacademy.org NMR techniques, especially using chiral shift reagents or by analyzing Nuclear Overhauser Effects (NOE) in ROESY experiments, can also provide insights into stereoisomeric relationships. princeton.eduwikipedia.org

Comparative Spectroscopic Profiling with Known Alkaloids and Synthetic Standards

To confirm the identity and purity of this compound, its spectroscopic data is often compared with that of known related alkaloids or authentic synthetic standards. researchgate.netuoa.grresearchgate.net

Spectral Matching: ¹H-NMR, ¹³C-NMR, MS, IR, and UV-Vis spectra of the isolated this compound are compared with literature data or spectra from synthesized samples. Agreement across multiple spectroscopic techniques provides strong evidence for the proposed structure. researchgate.netuoa.grresearchgate.net

TLC Rf Values: Thin-layer chromatography (TLC) retention factors (Rf values) can also be used for comparative profiling, especially when comparing with known compounds. researchgate.net

Compound Name List:

this compound

Caffeine

Nicotine

Tetrahydrocannabinol (THC)

Strychnine

Indigo

Glucosamine

Limonene

Shikimic acid

Cnicin

(+)-glyceraldehyde

(+)-sodium rubidium tartrate

2-Butanol

cis-2-Butene

trans-2-Butene

(R)-2-Butanol

(S)-2-Butanol

2-hexanone (B1666271)

Alkyne

4-hydroxyimidacloprid

Inavolisib

Echinochrome A (Ech A)

Echinochrome B (Ech-B)

Echinochrome Q (Ech-Q)

Histochrome®

6-methoxydihydrosanguinarine (B162190) (MS)

Hypepontine

Corydamine

Hylomecon plants

Hypecoum procumbens L.

Hypecoum ponticum Velen

Selenomethionine

Myoglobin

Lysozyme

Bromochlorofluoromethane

Dichlorofluoromethane

Captopril

H4LPy(AP)

Cu(ClO4)2·6H2O

Et3N

Cu(II)

H4LPy(AP) ligand

Methanol

Mo Kα

Eu Kα

Biosynthetic Pathways of Hyperectine

Elucidation of the Proposed Biosynthetic Route for Hyperectine

The formation of this compound involves the intricate assembly of its spirobenzylisoquinoline core and the unique maleimide (B117702) moiety. Research has identified specific precursors and intermediates that are critical to this process.

Enzymatic Steps and Key Biotransformations in this compound Biosynthesis

The biosynthesis of isoquinoline (B145761) alkaloids typically begins with the amino acid tyrosine, which is converted into dopamine (B1211576). Dopamine then condenses with a phenylacetaldehyde (B1677652) derivative to form norcoclaurine, a foundational intermediate for many isoquinoline alkaloid subclasses kegg.jpkyoto-u.ac.jp. Subsequent enzymatic steps, including methylation, hydroxylation, and cyclization, lead to various alkaloid skeletons like protoberberines, benzophenanthridines, and spirobenzylisoquinolines mdpi.comkegg.jpresearchgate.net.

For this compound, the pathway likely diverges from the general isoquinoline route to form the spirobenzylisoquinoline skeleton, with sibiricine (B13921885) emerging as a key intermediate mdpi.comresearchgate.net. The conversion of sibiricine to this compound, involving the incorporation of the maleimide moiety derived from asparagine, would be mediated by specific enzymes. While the precise enzymes responsible for these final steps in this compound biosynthesis are not yet fully characterized in the provided literature, it is plausible that enzymes involved in amide formation or cyclization reactions play a role. General enzymes in alkaloid biosynthesis include various O-methyltransferases (OMTs), cytochrome P450 monooxygenases (CYPs), and N-methyltransferases researchgate.netkyoto-u.ac.jpmdpi.com.

Table 1: Key Intermediates and Precursors in this compound Biosynthesis

Compound NameRole in this compound BiosynthesisSource/Class
TyrosinePrimary amino acid precursor for isoquinoline alkaloid backboneAmino acid
DopamineEarly intermediate derived from tyrosineCatecholamine, Isoquinoline precursor
NorcoclaurineFoundational intermediate for many isoquinoline alkaloidsBenzylisoquinoline precursor
SibiricineKey intermediate in spirobenzylisoquinoline formation; precursor to this compoundSpirobenzylisoquinoline alkaloid
AsparagineContributes to the formation of the maleimide moiety of this compoundAmino acid
This compoundThe target spirobenzylisoquinoline alkaloidSpirobenzylisoquinoline alkaloid
MaleimideStructural moiety within this compound, derived from asparagineHeterocyclic compound

Genetic and Molecular Mechanisms Regulating Alkaloid Biosynthesis in Hypecoum Species

The biosynthesis of secondary metabolites like alkaloids is tightly regulated by genetic and molecular mechanisms within plant cells. These mechanisms control the expression of genes encoding biosynthetic enzymes, influencing the quantity and type of alkaloids produced. Transcriptome analyses in related plant species have identified genes differentially expressed in tissues with high alkaloid accumulation nih.gov. For instance, studies on other Hypecoum species and related plants suggest that genes encoding enzymes such as tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and various cytochrome P450s are critical for the initial steps of isoquinoline alkaloid biosynthesis mdpi.comkegg.jpkyoto-u.ac.jpmdpi.com.

The regulation of these pathways is often influenced by plant hormones, such as jasmonic acid (JA), which is known to play a role in the signaling cascade for alkaloid biosynthesis researchgate.netnih.gov. Transcription factors, including bHLH, ERF, and WRKY families, are also implicated in controlling the expression of these biosynthetic genes nih.govnih.gov. While specific regulatory mechanisms for this compound biosynthesis in Hypecoum species are not detailed in the provided snippets, it is likely that similar genetic and transcriptional control mechanisms are at play, coordinating the expression of genes involved in the complex enzymatic transformations from tyrosine to this compound.

Isotopic Labeling Studies to Trace Biosynthetic Precursors

Isotopic labeling is a powerful technique used to elucidate the metabolic pathways of natural products, including alkaloids nih.govnih.govrsc.orgwikipedia.org. By feeding plants or plant cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes, researchers can track the incorporation of these isotopes into the final product. This allows for the identification of specific atoms within the this compound molecule and their origin from labeled precursors nih.govnih.gov.

For this compound, isotopic labeling studies could involve feeding Hypecoum species with labeled tyrosine or asparagine to confirm their roles as precursors and to trace the fate of their atoms within the this compound structure. For example, ¹³C-labeled asparagine could help confirm the incorporation of its carbon atoms into the maleimide moiety. Similarly, ¹⁵N-labeled asparagine would verify the nitrogen contribution. Such studies are essential for validating proposed biosynthetic pathways and identifying specific enzymatic steps and intermediates nih.govnih.govwikipedia.org. While specific isotopic labeling studies for this compound are not detailed in the provided search results, the general methodology is well-established for natural product biosynthesis nih.govnih.govrsc.org.

Comparative Biosynthesis of this compound with Other Isoquinoline Alkaloid Subclasses

The Hypecoum genus is known to produce a variety of isoquinoline alkaloid subclasses, including protopines, protoberberines, benzophenanthridines, aporphines, secoberbines, and spirobenzylisoquinolines mdpi.comresearchgate.netresearchgate.net. Protopine (B1679745) biosynthesis is reported to be predominant in Hypecoum species mdpi.com.

The biosynthesis of this compound, as a spirobenzylisoquinoline, follows a distinct pathway compared to other subclasses. While the initial steps involving tyrosine conversion to dopamine and subsequent formation of benzylisoquinoline skeletons are common across many isoquinoline alkaloids kegg.jpkyoto-u.ac.jp, the formation of the spirocyclic ring system and the attachment of the maleimide moiety are specific to this compound and related spirobenzylisoquinolines. The pathway leading to this compound, involving sibiricine as an intermediate and asparagine for the maleimide group, differentiates it from the biosynthesis of protopines, which typically involve different cyclization and oxidation steps mdpi.com. Comparing these pathways helps in understanding the evolutionary diversification of alkaloid biosynthesis within the Hypecoum genus and the Papaveraceae family.

Structure Activity Relationship Sar Studies of Hyperectine

Design and Synthesis of Novel Hyperectine Analogs Based on SAR Data:Reports on the creation and testing of modified this compound structures derived from SAR insights, potentially with comparative activity data.

Without such detailed research findings, generating the requested article with the specified depth and scientific accuracy is not feasible.

Analysis of "this compound" Reveals Gaps in Publicly Available Research Data

Following a comprehensive search for the chemical compound “this compound,” it has been determined that while the compound is listed in chemical databases (CAS 94656-46-9) as an alkaloid derived from Hypecoum erectum, there is a significant lack of publicly accessible scientific literature detailing its advanced analytical methodologies. The structural elucidation of this compound has been noted to be performed by spectroscopic methods. However, specific, in-depth research articles and data pertaining to the quantitative and qualitative analysis, trace analysis, metabolite profiling, and in-situ reaction monitoring—as outlined in the requested article structure—are not available in the public domain.

The initial investigation sought to gather detailed research findings for the following analytical techniques applied to this compound:

High-Performance Liquid Chromatography (HPLC): No specific methods for the quantitative and qualitative analysis of this compound were found.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF): There is no available research on the use of these techniques for trace analysis or metabolite profiling of this compound.

Bioanalytical Methods: No validated bioanalytical methods for this compound in complex matrices such as plant extracts or cell culture media have been published.

Spectrophotometric Methods: Information on the use of spectrophotometry for high-throughput screening or purity assessment of this compound is absent from the available literature.

Nuclear Magnetic Resonance (NMR): There are no studies detailing the use of NMR for in-situ monitoring of reactions and interactions involving this compound.

Due to the absence of specific data, research findings, and data tables related to this compound in the scientific literature, it is not possible to generate the requested thorough and scientifically accurate article. The creation of such an article would necessitate fabricating data and research findings, which falls outside the scope of scientifically sound and ethical content generation.

Further research and publication in peer-reviewed journals would be required to provide the specific details needed to construct the comprehensive article as outlined.

Q & A

Basic Research Questions

Q. How should researchers formulate a hypothesis-driven experimental design to investigate Hyperectine’s biochemical mechanisms?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s interaction pathways. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population: Specific cell lines or model organisms.
  • Intervention: this compound dosage and administration routes.
  • Comparison: Control groups with placebo or analogous compounds.
  • Outcome: Quantitative metrics (e.g., enzyme inhibition rates, gene expression profiles).
    Ensure alignment between hypotheses and measurable outcomes, and validate statistical power for reproducibility .

Q. What criteria determine adequate sample sizes for in vitro studies on this compound’s cytotoxicity?

  • Methodological Answer : Use power analysis to calculate sample sizes based on effect size variability from pilot studies. For cell-based assays, a minimum of three biological replicates with technical triplicates is standard. Reference representative studies (e.g., IC50 determinations) to justify sample adequacy. Avoid underpowered designs, which risk Type II errors .

Q. How can researchers validate this compound’s purity and structural integrity in synthetic workflows?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • Chromatography : HPLC with UV-Vis or MS detection for purity assessment.
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR for structural confirmation.
  • Elemental Analysis : Verify empirical formulas.
    Document protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for new compounds) .

Advanced Research Questions

Q. How should contradictory data between this compound’s in vitro efficacy and in vivo toxicity be analyzed?

  • Methodological Answer : Conduct a systematic discrepancy analysis:

  • Model Relevance : Assess whether in vitro models (e.g., 2D cell cultures) mimic in vivo microenvironments.
  • Pharmacokinetics : Evaluate bioavailability differences (e.g., metabolic degradation in vivo).
  • Dose-Response : Compare therapeutic indices across models.
    Use meta-analytical tools to quantify heterogeneity and identify confounding variables .

Q. What strategies enhance reproducibility in this compound’s pharmacokinetic studies?

  • Methodological Answer :

  • Protocol Standardization : Pre-register methods (e.g., on Open Science Framework) detailing sample preparation, instrumentation, and statistical thresholds.
  • Reference Standards : Use certified this compound batches with lot-specific documentation.
  • Data Transparency : Share raw datasets and code for pharmacokinetic modeling (e.g., non-compartmental analysis) as supplementary materials .

Q. How can researchers adapt existing questionnaires to assess this compound’s clinical trial outcomes without introducing bias?

  • Methodological Answer :

  • Validation : Use COSMIN guidelines to evaluate existing questionnaires for reliability (Cronbach’s α > 0.7) and construct validity.
  • Contextualization : Modify items to reflect this compound-specific endpoints (e.g., adverse event frequency).
  • Pilot Testing : Conduct cognitive interviews with a subset of participants to refine wording and reduce ambiguity .

Q. What computational methods resolve ambiguities in this compound’s molecular docking simulations?

  • Methodological Answer :

  • Ensemble Docking : Run multiple simulations with varied protein conformations to account for flexibility.
  • Free Energy Calculations : Use MM-GBSA or umbrella sampling to improve binding affinity predictions.
  • Validation : Cross-reference results with experimental data (e.g., SPR binding kinetics) .

Contradiction and Gap Analysis

Q. How to address literature gaps in this compound’s long-term metabolic effects?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to synthesize existing evidence and identify understudied areas.
  • Exploratory Studies : Use untargeted metabolomics to map this compound’s metabolic pathways in longitudinal cohorts.
  • Hypothesis Generation : Apply machine learning (e.g., random forests) to prioritize candidate biomarkers for validation .

Q. What statistical approaches differentiate this compound’s placebo effects in randomized trials?

  • Methodological Answer :

  • Blinding Integrity Tests : Assess participant/experimenter blinding success post-trial.
  • Mixed Models : Account for inter-individual variability and time-dependent effects.
  • Bayesian Analysis : Quantify posterior probabilities of treatment efficacy vs. placebo .

Tables for Methodological Reference

Research Stage Key Tools Evidence-Based Guidance
Hypothesis DevelopmentPICO, FINER criteriaEnsure feasibility and novelty
Data CollectionPower analysis, COSMIN validationMinimize sampling bias
Contradiction ResolutionMeta-analysis, ensemble dockingAddress model variability
ReproducibilityOpen protocols, reference standardsAlign with Beilstein guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.